Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-
CAS No.: 61356-15-8
Cat. No.: VC18851297
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61356-15-8 |
|---|---|
| Molecular Formula | C10H13N3S |
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | [(4-ethylphenyl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14) |
| Standard InChI Key | GHYBFTMRZWJKKV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C=NNC(=S)N |
Introduction
Structural Characteristics
Molecular Properties
The compound’s structure is defined by its molecular formula , with a molecular weight of 207.30 g/mol . The core thiourea moiety () is conjugated to a 4-ethylphenyl methylene group (), forming an -configured imine bond .
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 207.30 g/mol |
| CAS registry number | 61356-15-8 |
| SMILES notation | CCC1=CC=C(C=C1)C=NNC(=S)N |
| Canonical SMILES | CCC1=CC=C(C=C1)C=NNC(=S)N |
Crystallographic Data
While direct crystallographic data for this compound is limited, analogous hydrazinecarbothioamides exhibit specific structural motifs. For example, -2-((4-chlorophenyl)(phenyl)methylene)hydrazinecarbothioamide crystallizes in the monoclinic space group , with sulfur atoms positioned trans to the iminic nitrogen and cis to aromatic substituents . Such configurations suggest hydrogen-bonding interactions between the thiourea NH groups and solvent molecules or adjacent substituents.
Synthesis and Reactivity
Synthesis Methods
The compound is synthesized via condensation reactions between thiosemicarbazide and aldehydes. A typical protocol involves:
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Reagents: Thiosemicarbazide (1 mmol), 4-ethylbenzaldehyde (1 mmol), ethanol (anhydrous), glacial acetic acid (catalytic).
| Step | Component | Reaction Conditions | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide | Ethanol, reflux, 2–3 hrs | 82–91% |
| 2 | 4-Ethylbenzaldehyde | Catalytic acetic acid | — |
Reactivity in Organic Synthesis
Hydrazinecarbothioamides serve as intermediates in heterocyclic synthesis. For instance, they undergo cyclization with α-haloketones to form thiazole derivatives . In one study, 2-[(4-ethylphenyl)methylene]hydrazinecarbothioamide reacted with 2-bromoacetophenone to yield thiazole analogs under reflux conditions .
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Cyclization | 2-Bromoacetophenone | Thiazole derivatives | Antimicrobial agents |
| Schiff base formation | Aromatic aldehydes | Schiff base complexes | Catalytic or biological studies |
Biological Activities
Antioxidant and Antimicrobial Properties
Derivatives of hydrazinecarbothioamides exhibit notable bioactivity:
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Antioxidant activity: Measured via DPPH radical scavenging assays, with IC₅₀ values in the micromolar range.
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Antimicrobial activity: Inhibitory effects against Gram-positive and Gram-negative bacteria, with potency influenced by substituent electronegativity .
| Activity | Assay | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging | IC₅₀ = 10–50 µM (estimated) | |
| Antimicrobial | Zone of inhibition | Active against S. aureus |
Applications in Material Science and Catalysis
Role in Coordination Chemistry
Hydrazinecarbothioamides act as ligands for transition metals due to their sulfur and nitrogen donor atoms. Complexation with Cu(II), Fe(III), or Zn(II) ions can enhance catalytic activity in oxidation or cross-coupling reactions .
Photophysical Properties
| Hazard | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute toxicity | H302, H315 | P264, P270 |
| Environmental hazard | H400, H319 | P273, P501 |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., ethyl → methyl, bromo) to optimize bioactivity.
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Metal-Organic Framework (MOF) Synthesis: Exploration of coordination polymers for gas storage or catalysis.
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Mechanistic Elucidation: Detailed studies on radical scavenging or enzyme inhibition pathways.
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